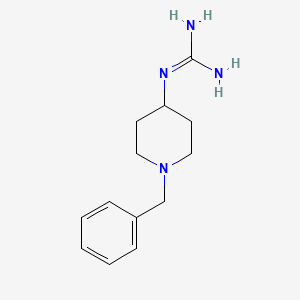

N-(1-benzylpiperidin-4-yl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-13(15)16-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H4,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZVBZJWLZLDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=C(N)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Benzylpiperidin 4 Yl Guanidine and Its Analogues

General Synthetic Routes to the N-(1-benzylpiperidin-4-yl) Core

The central N-(1-benzylpiperidin-4-yl) fragment serves as the foundational building block for the target compound. Its synthesis can be approached in two primary ways: by modifying a pre-existing piperidine (B6355638) ring or by constructing the ring from acyclic precursors.

A common and efficient method to generate the 4-amino-1-benzylpiperidine (B41602) intermediate, which is essential for the introduction of the guanidine (B92328) group, is through the reductive amination of 1-benzylpiperidin-4-one. This ketone is a commercially available starting material or can be readily synthesized.

The synthesis of a precursor, N′-(1-benzylpiperidin-4-yl)acetohydrazide, illustrates a similar transformation. nih.gov In this process, 1-(phenylmethyl)-piperidin-4-one is first reacted with acetylhydrazide in ethanol (B145695) to form the corresponding hydrazone, N'-(1-benzylpiperidin-4-ylidene)acetohydrazide. This intermediate is then reduced using a hydride reagent like sodium borohydride (B1222165) (NaBH₄) to yield the final N′-(1-benzylpiperidin-4-yl)acetohydrazide. nih.gov A similar reductive amination strategy using ammonia (B1221849) or a protected amine equivalent, followed by reduction, would yield the key 4-amino-1-benzylpiperidine intermediate required for guanidine synthesis.

In cases where the pre-formed piperidone is not used, the piperidine ring itself can be constructed through various cyclization strategies. nih.govmdpi.com One classical approach is the Dieckmann condensation. For instance, 1-benzyl-4-piperidone can be synthesized from benzylamine (B48309) and methyl acrylate. The initial step is a 1,4-addition to form N,N-bis(β-propionate methyl ester) benzylamine, which then undergoes an intramolecular Dieckmann condensation promoted by a strong base like metallic sodium, followed by hydrolysis and decarboxylation to yield the desired piperidone. chemicalbook.com

Other modern methods for piperidine ring formation include:

Hydrogenation of Pyridine (B92270) Derivatives : The catalytic hydrogenation of substituted pyridines is a fundamental method to produce piperidines. nih.gov Catalysts based on palladium, rhodium, and platinum are often employed, sometimes under mild conditions, to achieve chemoselective reduction of the pyridine ring while preserving other functional groups. nih.gov

Intramolecular Cyclization : Various intramolecular reactions can form the piperidine ring. These include the cyclization of alkenes, where a nitrogen-containing substrate undergoes ring closure. nih.gov Metal-catalyzed intramolecular hydroamination and radical cyclizations of haloalkynes are also effective strategies. nih.govmdpi.com

Approaches for Guanidine Moiety Introduction and Functionalization

Once the 4-amino-1-benzylpiperidine core is obtained, the guanidine group is introduced. This transformation, known as guanidinylation or guanylation, typically involves the reaction of the primary amine with an electrophilic guanidinylating agent. researchgate.net

Common methods include:

Reaction with Thioureas : The amine can be reacted with a thiourea (B124793) derivative. The sulphur atom is activated, often with a metal salt like mercury(II) chloride, which facilitates nucleophilic displacement by the amine to form the guanidine. semanticscholar.orgmdpi.com

Reaction with Carbodiimides : Carbodiimides serve as precursors that react with the amine to form a guanidine. This reaction can be catalyzed by various metals. nih.gov

Use of Guanidinylating Reagents : A variety of reagents are specifically designed to transfer a guanidine group, such as N,N'-di-Boc-N''-triflylguanidine or other activated guanidine precursors.

These methods allow for the formation of the N-(1-benzylpiperidin-4-yl)guanidine scaffold, which can then be further derivatized.

Derivatization Strategies for this compound Analogues

To explore structure-activity relationships (SAR) and optimize biological activity, the parent compound is often modified at several positions. This includes altering the linker, incorporating other ring systems, and substituting the aromatic rings.

The structural framework of this compound analogues can be significantly altered by modifying linker regions or incorporating additional heterocyclic rings. These changes can influence the molecule's conformation, flexibility, and interactions with biological targets.

Research into related compounds has shown that the linker between the 1-benzylpiperidine (B1218667) moiety and another part of the molecule, such as a pyridine ring, plays a critical role in determining affinity for certain receptors. csic.es For example, in a series of polyfunctionalized pyridines, increasing the length of an alkylamino linker between the piperidine and pyridine components resulted in a notable increase in human sigma-1 receptor (hσ1R) affinity. csic.es

| Linker (n=number of CH₂ units) | hσ1R Affinity (Ki, nM) |

| Amino (n=0) | 29.2 |

| Ethylamino (n=2) | 7.57 |

| Propylamino (n=3) | 2.97 |

| Butylamino (n=4) | 3.97 |

| Table based on data from a study on polyfunctionalized pyridines. csic.es |

Furthermore, the incorporation of other heterocyclic rings is a common strategy. In one study, molecular hybrids were developed by linking the N-(1-benzylpiperidin-4-yl) core to a 1,3,4-oxadiazole-2-thione moiety. acs.org In other work, the core piperidine amine was used to displace a chlorine atom from 6,7-dimethoxy-2,4-dichloroquinazoline, leading to the incorporation of a quinazoline (B50416) ring system. rsc.orgrsc.org

Substitution on the aromatic ring of the benzyl (B1604629) group and on the guanidine moiety itself provides another avenue for structural diversification and activity modulation. Studies on related N-(1-benzylpiperidin-4-yl)arylacetamides have provided valuable insights into the effects of these substitutions. nih.govnih.govresearchgate.net

For the benzyl group, substitutions on the aromatic ring generally lead to a similar or slightly decreased affinity for sigma-1 receptors. nih.govresearchgate.net However, the nature and position of the substituent can have more nuanced effects on selectivity and affinity for other receptors.

For the other aromatic part of the molecule (in the case of arylacetamides, the phenylacetamide ring), substitutions have a more pronounced impact. Key findings include:

Halogen Substitution : Generally increases affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov

Electron-donating Groups : Substitution with groups like -OH, -OMe, or -NH₂ often results in moderate affinity for sigma-1 receptors but weak or negligible affinity for sigma-2 receptors. nih.gov

Positional Isomers : For many substituents (Cl, Br, F, NO₂, OMe), the 3-substituted analogues tend to have a higher affinity for both sigma-1 and sigma-2 receptors compared to the 2- and 4-substituted versions. nih.gov

| Substituent on Phenylacetamide Ring | Position | Effect on Sigma-1 Affinity | Effect on Sigma-2 Affinity |

| Halogens (Cl, Br, F) | 3 | Higher Affinity | Higher Affinity |

| 2, 4 | Lower Affinity vs. 3-pos. | Lower Affinity vs. 3-pos. | |

| Electron-donating (-OH, -OMe) | Any | Moderate Affinity | Weak/Negligible Affinity |

| Table summarizing general trends from QSAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamides. nih.gov |

These findings highlight how targeted substitutions on the aromatic portions of the molecule can fine-tune the pharmacological profile of this compound analogues.

Advanced Synthetic Techniques and Yield Optimization

The drive for more efficient and atom-economical synthetic routes has led to the development of sophisticated techniques that minimize steps and maximize yields. For the synthesis of this compound and its analogs, palladium-catalyzed reactions and one-pot procedures have emerged as powerful tools.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceutical agents. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While traditionally used for C-N bond formation with amines, the principles of this reaction can be extended to the guanidinylation of aryl or heteroaryl systems.

More directly, palladium-catalyzed C-H functionalization has been explored using the guanidine moiety as a directing group. nih.govresearchgate.net This approach allows for the direct arylation or olefination of a pre-existing arylguanidine at the ortho position, offering a streamlined route to more complex analogs. nih.govresearchgate.net In a hypothetical application for creating an analog of this compound, one could envision a scenario where an aryl group is attached to the guanidine nitrogen, which then directs a palladium catalyst to functionalize a C-H bond on that aryl ring.

The general mechanism for such a reaction involves the coordination of the palladium catalyst to a nitrogen atom of the guanidine group. This is followed by the activation of a nearby C-H bond to form a cyclometalated intermediate. Subsequent reaction with a coupling partner, such as an aryl halide or an alkene, and reductive elimination yields the functionalized product. nih.gov

| Catalyst System | Substrates | Reaction Conditions | Yield |

| Pd(OAc)₂ / Ligand | Arylguanidine, Aryl Halide | Base (e.g., NaOtBu), Solvent (e.g., Toluene), 80-120 °C | Moderate to Good |

| Pd(OAc)₂ / BQ | Arylguanidine, Alkene | Acetic Acid, 65 °C | Moderate to Good |

This table represents plausible conditions for palladium-catalyzed functionalization of guanidine-containing compounds based on existing literature for similar transformations.

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. rsc.orgsemanticscholar.org Several one-pot methods for the synthesis of substituted guanidines have been developed, which can be adapted for the preparation of this compound.

One such strategy involves the reaction of an amine with a guanylating agent in a single reaction vessel. A versatile one-pot procedure for creating 1,3-disubstituted guanidines starts from carbamoyl (B1232498) isothiocyanates. acs.orgnih.gov These are reacted with a primary amine to form a thiourea intermediate, which is then coupled with a second amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to furnish the desired guanidine.

Another innovative one-pot approach for the synthesis of N,N'-disubstituted guanidines employs N-chlorophthalimide, isocyanides, and amines. rsc.orgsemanticscholar.orgnih.gov This sequential protocol provides access to a diverse range of guanidines in good yields under mild conditions. rsc.orgsemanticscholar.orgnih.gov In the context of synthesizing this compound, 1-benzyl-4-aminopiperidine would serve as the amine component.

A general representation of a one-pot synthesis could involve the following steps:

Activation of a guanylating agent or formation of a reactive intermediate in situ.

Reaction with the first amine (e.g., a protected form of guanidine).

Introduction of the second amine (e.g., 1-benzyl-4-aminopiperidine) to complete the guanidine structure.

| Method | Reagents | Intermediates | Key Advantages |

| From Carbamoyl Isothiocyanates | Carbamoyl isothiocyanate, Amine 1, Amine 2, EDCI | Carbamoyl thiourea | Versatile, avoids highly polar intermediates. acs.orgnih.gov |

| From N-chlorophthalimide | N-chlorophthalimide, Isocyanide, Amine | N-phthaloylguanidine | Mild conditions, wide substrate scope. rsc.orgsemanticscholar.orgnih.gov |

| From Cyanamide | Cyanamide, Amine (e.g., 1-benzyl-4-aminopiperidine) | - | Atom economical, straightforward. researchgate.netresearchgate.net |

This table illustrates various one-pot strategies that could be adapted for the synthesis of this compound and its analogs.

Structure Activity Relationship Sar and Chemoinformatics of N 1 Benzylpiperidin 4 Yl Guanidine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-(1-benzylpiperidin-4-yl)guanidine derivatives is intricately linked to the nature and arrangement of their constituent parts: the substituted benzyl (B1604629) group, the piperidine (B6355638) core, the linker, and the terminal guanidinium (B1211019) moiety. Variations in these components can significantly modulate the compound's affinity and selectivity for its biological targets.

Influence of Substituent Variations on Target Affinity and Selectivity

The electronic nature of substituents on the aromatic rings of N-benzylpiperidine derivatives significantly impacts their biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, thereby affecting interactions with biological targets. lasalle.eduwikipedia.org

Generally, EDGs increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs decrease it. lasalle.eduwikipedia.org In the context of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to the guanidine (B92328) compounds, substitution with electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) has been shown to result in moderate affinity for sigma-1 receptors and weak or negligible affinity for sigma-2 receptors. nih.gov Conversely, studies on other N-benzylpiperidine derivatives have shown that electron-donating substituents at the para position can increase reactivity in certain chemical transformations. rsc.org

The introduction of EWGs at specific positions can also have a pronounced effect. For instance, in a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides, compounds with an EWG like a cyano group (-C≡N) at the third position of the phenyl ring demonstrated good human acetylcholinesterase (hAChE) inhibition. acs.org However, disubstituted EWGs or EWGs at the second position often led to moderate or poor inhibitory activity. acs.org It has also been observed that any form of electron perturbation, whether by EDGs or EWGs, can potentially reduce the aromaticity of a system, which may influence its binding characteristics. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of N-benzylpiperidine derivatives.

| Substituent Type | Position | Observed Effect on Activity | Reference |

| Electron-Donating (e.g., OH, OMe, NH2) | General | Moderate sigma-1 affinity, weak/negligible sigma-2 affinity. | nih.gov |

| Electron-Donating (e.g., OMe) | Para | Increased reactivity in ortho-arylation. | rsc.org |

| Electron-Withdrawing (e.g., -C≡N) | 3-position | Good hAChE inhibition. | acs.org |

| Electron-Withdrawing (e.g., 2,4-di Cl, 2,4-di NO2) | Disubstituted | Moderate to poor hAChE inhibition. | acs.org |

Halogen substitution on the aromatic rings of N-benzylpiperidine derivatives has a significant and often position-dependent impact on their affinity and selectivity for various receptors. acs.org For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, halogen substitution generally increased affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov The selectivity for sigma-1 receptors followed the trend 3 > 2 ≈ 4 for chloro, bromo, fluoro, nitro, and methoxy substituted analogues. nih.gov Notably, the 2-fluoro-substituted analogue exhibited the highest selectivity for sigma-1 receptors. nih.gov

In other studies, a 4-fluoro substituent on the benzyl moiety was found to be beneficial for monoamine oxidase (MAO) inhibition. semanticscholar.org Similarly, for N-benzyl-4,4-disubstituted piperidines acting as influenza virus inhibitors, a halogen at the 4-position of the benzyl ring was clearly preferred, with the 4-chloro analogue showing even higher potency than the 4-fluoro derivative. ub.edu In contrast, a 4-fluorophenyl substitution in another series of benzylpiperidine-derived compounds resulted in poorer sigma-1 receptor ligand binding. nih.gov

The position of the substituent is crucial. For N-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted compounds (except for the OH group) generally had higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov In another study on σ2 receptor ligands, moving a 3-chloro substituent to the 4-position had little effect on affinity. scielo.br

The following table presents data on the impact of halogen and other substitutions on receptor affinity.

| Compound Series | Substitution | Position | Effect on Receptor Affinity | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen | General | Increased sigma-2 affinity, maintained sigma-1 affinity. | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 2-Fluoro | 2-position | Highest selectivity for sigma-1 receptors. | nih.gov |

| N-benzyl-4,4-disubstituted piperidines | 4-Chloro | 4-position | Higher potency as influenza virus inhibitors. | ub.edu |

| Benzylpiperidine derivatives | 4-Fluorophenyl | 4-position | Poorer sigma-1 receptor ligand. | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Cl, Br, F, NO2, OMe | 3-position | Higher affinity for sigma-1 and sigma-2 receptors. | nih.gov |

Role of the Linker Between N-Benzylpiperidine and Terminal Moieties

The linker connecting the N-benzylpiperidine core to other parts of the molecule is a critical determinant of biological activity. nih.gov Its length, flexibility, and chemical nature can significantly influence how the molecule interacts with its target.

In a series of pyridine (B92270) derivatives, the length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine ring was found to be crucial for sigma-1 receptor affinity. mdpi.com Increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity for the human sigma-1 receptor. mdpi.com Similarly, studies on polyaromatic guanidino derivatives have shown that the length of the tether attached to the ring system has a direct impact on their antiproliferative profiles. nih.gov

The chemical composition of the linker is also important. For instance, in peptide-drug conjugates, the type of bond in the linker (e.g., hydrazone, thioether, disulfide) dictates the drug release mechanism and stability of the conjugate. nih.gov In the context of N-(1-benzylpiperidin-4-yl) derivatives, an amidic linker has been utilized in the design of cholinesterase inhibitors. researchgate.net

The following table summarizes the effect of linker variations on biological activity.

| Compound Series | Linker Variation | Effect on Activity | Reference |

| Pyridine derivatives with N-benzylpiperidine | Increased alkylamino chain length (n=0 to n=4) | Increased human sigma-1 receptor affinity. | mdpi.com |

| Polyaromatic guanidino derivatives | Varied tether length | Direct impact on antiproliferative profiles. | nih.gov |

| 7-hydroxycoumarin derivatives | Amidic linker | Used in the design of cholinesterase inhibitors. | researchgate.net |

Essentiality of the Guanidinium Group for Specific Pharmacological Activities

The guanidinium group is a key pharmacophore in a wide range of biologically active molecules, contributing significantly to their pharmacological properties. sci-hub.senih.gov This is largely due to its basicity and ability to form strong non-covalent interactions, such as hydrogen bonds and charge pairing with anionic groups like carboxylates and phosphates. sci-hub.seresearchgate.net

In many this compound derivatives, the guanidinium group is essential for their specific biological activities. For example, in a study of polyaromatic guanidino derivatives, the guanidinium group was found to be essential for DNA binding and subsequent antiproliferative activity. nih.gov Similarly, studies on pyridazin-3(2H)-one-based guanidine derivatives showed that two terminal guanidinium moieties are crucial for binding to DNA. acs.org

The basicity of the guanidine group, which is typically high (pKa of the conjugate acid is around 13), allows it to exist in a protonated state at physiological pH. sci-hub.seresearchgate.net This positive charge is critical for interactions with negatively charged residues in enzyme active sites or receptor binding pockets. The guanidinium group's unique forked structure enables it to form multiple hydrogen bonds, further stabilizing these interactions. sci-hub.se

The following table highlights the importance of the guanidinium group in different compound series.

| Compound Series | Role of Guanidinium Group | Biological Activity | Reference |

| Polyaromatic guanidino derivatives | Essential for DNA binding | Antiproliferative activity | nih.gov |

| Pyridazin-3(2H)-one-based derivatives | Essential for DNA binding | Potential minor groove binders | acs.org |

| General guanidine-containing compounds | Forms strong non-covalent interactions | Diverse pharmacological activities | sci-hub.seresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ucl.ac.ukatlantis-press.com This approach is valuable for understanding the physicochemical properties that govern the activity of this compound derivatives and for predicting the activity of new, unsynthesized analogues.

For structurally related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have been employed to examine the influence of substitutions on the phenylacetamide aromatic ring on binding at both sigma-1 and sigma-2 receptors. nih.gov In another study on aminohydroxyguanidine derivatives, QSAR analysis revealed that cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov Such models can serve as a guide for further structural modifications to optimize activity and minimize undesirable effects like cytotoxicity. nih.gov

QSAR models typically use various molecular descriptors that quantify different aspects of a molecule's structure, such as lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants, HOMO/LUMO energies), and steric properties (e.g., molar refractivity, van der Waals volume). atlantis-press.comnih.gov The development of a robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity. ucl.ac.uk

Development and Validation of Predictive Models for Biological Activity

Predictive models are essential tools in modern drug discovery, allowing researchers to estimate the biological activity of novel compounds before their synthesis, thereby saving time and resources. For derivatives of this compound, quantitative structure-activity relationship (QSAR) models have been a primary method for developing such predictive capabilities.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models are built using a "training set" of molecules with known activities and then validated using a "test set" of compounds not used in the model's creation. nih.gov For instance, QSAR models have been successfully developed for various classes of compounds containing the N-benzylpiperidine scaffold to predict their binding affinity to specific biological targets. nih.govresearchgate.net The predictive power of a QSAR model is assessed by its statistical quality, often measured by parameters like the correlation coefficient (r²) for the training set and the predictive r² for the test set. science.gov

The development process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties such as hydrophobicity, electronics, and sterics. nih.govijpras.com These descriptors are then used as variables to build the predictive model. The ultimate goal is to create a statistically robust model that can be used to screen virtual libraries of new derivatives and prioritize those with the highest predicted activities for synthesis and biological testing. nih.gov

Application of Statistical and Machine Learning Approaches

A variety of statistical and machine learning techniques are employed to build robust predictive models for this compound derivatives and related compounds.

Hansch-type Analysis: This is a classic QSAR approach that relates biological activity to physicochemical parameters using linear or multiple linear regression. ijpras.com For example, a Hansch analysis was performed on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners to understand their CCR5 receptor binding affinity. nih.govscience.gov The analysis revealed the importance of lipophilicity and electron-donating substituents for the binding affinity. nih.gov Similarly, Hansch-type QSAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives helped to elucidate the influence of substitutions on the phenylacetamide aromatic ring on their binding to sigma-1 and sigma-2 receptors. nih.gov

Bayesian Model Averaging: This is a statistical method that can handle high-dimensional descriptor data and is particularly useful in ligand discovery. nih.gov Instead of relying on a single "best" model, Bayesian model averaging considers a weighted average of multiple models. This approach can lead to more robust predictions and provides a natural way to handle missing data and rank compounds. nih.gov While not specifically documented for this compound in the provided context, its application in analyzing high-throughput screening data makes it a relevant and powerful tool for this class of compounds. nih.govnih.gov

Artificial Neural Networks (ANNs): ANNs are machine learning algorithms inspired by the structure of the human brain. orientjchem.org They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. researchgate.netorientjchem.org ANNs have been used to develop QSAR models for various therapeutic targets, demonstrating good predictive ability. researchgate.net The integration of ANNs in pharmaceutical research allows for data-driven decision-making and the optimization of drug formulations and release profiles. orientjchem.org

Multiple Linear/Nonlinear Regression: These are statistical methods used to model the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). ijpras.com Multiple linear regression (MLR) is a cornerstone of Hansch analysis. nih.gov These regression techniques are fundamental to building the mathematical equations that define a QSAR model.

Computational Chemistry and Molecular Design

Computational chemistry and molecular design play a crucial role in understanding how this compound derivatives interact with their biological targets and in designing new, improved molecules.

Ligand-Target Docking Studies for Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is widely used to understand the binding mode of N-(1-benzylpiperidin-4-yl) derivatives at a molecular level.

For instance, docking studies of N-(1-benzylpiperidin-4-yl)arylacetamides have been used to understand their interactions with sigma-1 and sigma-2 receptors. nih.gov Similarly, molecular docking has been employed to investigate the binding of N-(1-benzylpiperidin-4-yl) based compounds to cholinesterases and BACE-1, enzymes relevant to Alzheimer's disease. acs.orgresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.gov For example, in studies of histamine (B1213489) H3 receptor ligands, the protonated nitrogen of the piperidine ring was found to form a salt bridge with an aspartate residue (Asp114). nih.gov

The insights gained from docking studies are invaluable for structure-based drug design, allowing for the modification of the ligand to enhance its interactions with the target, thereby improving its potency and selectivity.

| Compound/Derivative Class | Target(s) | Key Findings from Docking Studies |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Sigma-1 and Sigma-2 receptors | Elucidation of binding modes and influence of substitutions on affinity. nih.govnih.gov |

| 4-Oxypiperidine ethers | Histamine H3 Receptor | Identification of key interactions like salt bridges with Asp114 and π-π stacking with aromatic residues. nih.gov |

| N-Benzylpiperidine hybrids with 1,3,4-oxadiazole (B1194373) | Acetylcholinesterase (AChE), BACE-1 | Binding to catalytic and peripheral anionic sites of AChE and the aspartate dyad of BACE-1. acs.orgresearchgate.net |

| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives | Acetylcholinesterase (AChE) | Simultaneous binding to the catalytic active site and peripheral anionic site of AChE. researchgate.net |

Molecular Dynamics Simulations of Ligand-Receptor Complexes for Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. mazums.ac.ir This technique simulates the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking studies.

MD simulations have been used to confirm the stability of complexes between N-benzylpiperidine derivatives and their targets, such as cholinesterases and BACE-1. acs.orgresearchgate.net A 100-nanosecond MD simulation, for example, can demonstrate the stability of the ligand-protein complex, reinforcing the binding mode predicted by docking. acs.org The stability of these complexes is crucial for the sustained biological effect of the drug.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on a set of known active ligands or the structure of the receptor's binding site.

These models are then used as 3D queries to search large chemical databases in a process called virtual screening. nih.govmdpi.com This approach allows for the rapid identification of novel chemical scaffolds that are likely to be active at the target of interest. For example, pharmacophore models have been developed for CCR5 antagonists and used to screen for new derivatives with potentially improved activities. nih.gov Similarly, pharmacophore-based virtual screening has been successfully employed to identify new inhibitors for various targets, sometimes in combination with molecular docking to refine the results. mdpi.comresearchgate.net

The process typically involves:

Generating a pharmacophore model based on known active compounds. nih.gov

Validating the model to ensure its predictive ability. mdpi.com

Using the validated model to screen a virtual database of compounds. nih.govmdpi.com

Docking the "hit" compounds into the target's binding site to refine the selection and predict binding modes. nih.gov

Synthesizing and testing the most promising candidates. nih.gov

This integrated approach of pharmacophore modeling and virtual screening is a powerful strategy for the discovery of new this compound derivatives with desired biological activities.

Pharmacological Characterization and Preclinical Biological Activities of N 1 Benzylpiperidin 4 Yl Guanidine Analogues

Ligand-Receptor Binding and Functional Assays

Sigma (σ) Receptor Modulation

N-(1-benzylpiperidin-4-yl)guanidine analogues have been extensively studied for their ability to modulate sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions.

A range of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have demonstrated high affinity for the sigma-1 receptor (σ1R). researchgate.netnih.gov For instance, certain compounds within this class exhibit Kᵢ values in the low nanomolar range, indicating potent binding. nih.gov Structural modifications, such as substitutions on the aromatic ring of the benzyl (B1604629) group, generally result in a similar or slightly reduced affinity for σ1R. researchgate.netnih.gov Conversely, replacing the phenyl ring of the phenylacetamide portion with an imidazole (B134444) or pyridyl ring leads to a significant decrease in σ1R affinity. researchgate.netnih.gov

Several analogues show high selectivity for the σ1R over the σ2R. researchgate.netnih.gov For example, specific N-(1-benzylpiperidin-4-yl)arylacetamide compounds have been identified with Kᵢ (σ2) to Kᵢ (σ1) ratios exceeding 70, with some reaching over 100, indicating a strong preference for the σ1R. researchgate.netnih.gov This selectivity is a crucial factor in developing targeted ligands. Functionally, some of these high-affinity σ1R ligands have been characterized as antagonists. unict.it For example, the compound LS-1-137 appears to act as a sigma-1 receptor antagonist. researchgate.net

Table 1: Sigma-1 (σ1R) Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl) Analogues

| Compound | σ1R Kᵢ (nM) | Reference |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.2 | researchgate.net |

| LS-127 | 4.50 (EC₅₀) | nih.gov |

| LS-137 | 0.90 (EC₅₀) | nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 | semanticscholar.org |

| Haloperidol (B65202) | 2.2 | semanticscholar.org |

| (+)-Pentazocine | 5.8 | semanticscholar.org |

In general, N-(1-benzylpiperidin-4-yl)arylacetamide analogues display a lower affinity for the sigma-2 receptor (σ2R) compared to the σ1R. researchgate.netnih.gov Many compounds in this series have Kᵢ values for σ2R that are substantially higher, often in the range that indicates low affinity (≥1000 nM). nih.gov However, certain structural changes can influence σ2R binding. For example, introducing a halogen substituent on the aromatic rings of both the phenylacetamide and the benzyl moieties can lead to a significant increase in affinity for the σ2R, while maintaining a similar affinity for the σ1R. researchgate.netnih.gov

The selectivity for σ1R over σ2R is a key characteristic of many of these compounds. researchgate.netnih.gov The ratio of σ2R Kᵢ to σ1R Kᵢ is often used to quantify this selectivity, with higher ratios indicating greater selectivity for the σ1R. researchgate.netnih.gov

Table 2: Sigma-2 (σ2R) Receptor Binding Affinities of Selected Ligands

| Compound | σ2R Kᵢ (nM) | Reference |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-arylacetamide | 240 | researchgate.net |

| N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide | 406 | semanticscholar.org |

| Haloperidol | 16 | semanticscholar.org |

| (+)-Pentazocine | 1253 | semanticscholar.org |

| Ditolylguanidine (DTG) | 12.8 | semanticscholar.org |

Radioligand binding assays are fundamental in characterizing the interaction of this compound analogues with sigma receptors. unict.it The radiolabeled ligand [³H]-(+)-pentazocine ([³H]-(+)-PTZ) is commonly used to selectively label σ1R sites due to its high affinity for this subtype and low affinity for σ2R. nih.gov

For studying σ2R, [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) is a frequently used radioligand. unict.itnih.gov Since [³H]-DTG binds to both σ1 and σ2 receptors with similar affinity, assays for σ2R are typically performed in the presence of an unlabeled σ1-selective ligand, such as (+)-pentazocine, to "mask" the σ1 sites, thereby allowing for the specific measurement of binding to σ2R. unict.itnih.gov

Competition binding studies using these radioligands have been employed to determine the binding affinities (Kᵢ values) of novel N-(1-benzylpiperidin-4-yl) analogues. researchgate.net For example, the displacement of [³H]DTG by a test compound in membrane preparations from tissues or cells expressing sigma receptors, such as MCF-7 breast cancer cells, allows for the calculation of its binding affinity. researchgate.net Scatchard analysis of saturation binding data from these experiments provides information on the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. researchgate.net

Cholinesterase Enzyme Inhibition Profiles

In addition to their effects on sigma receptors, this compound analogues have been investigated for their ability to inhibit cholinesterase enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

The inhibitory activity of N-(1-benzylpiperidin-4-yl) analogues against acetylcholinesterase (AChE) is commonly evaluated using the Ellman's colorimetric method. acs.orgresearchgate.net This assay measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis. Several synthesized hybrid compounds have demonstrated good to moderate inhibitory potential against human AChE (hAChE). acs.org For example, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were synthesized, with some showing notable hAChE inhibition. acs.org The compound SD-6 from this series, which has an unsubstituted phenyl ring, showed an IC₅₀ value of 0.907 µM. acs.org

Enzyme kinetic studies are performed to understand the mechanism of inhibition. acs.org Lineweaver-Burk plots derived from these studies can reveal whether the inhibition is competitive, non-competitive, or mixed-type. nih.gov For instance, some potent inhibitors have been shown to exhibit a mixed-type inhibitory profile, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. acs.orgrsc.org The ability to interact with the PAS can be further confirmed by propidium (B1200493) iodide (PI) displacement assays, as PI is known to bind to this site. acs.org

Table 3: Acetylcholinesterase (AChE) Inhibition by N-(1-benzylpiperidin-4-yl) Analogues

| Compound | AChE IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| SD-6 | 0.907 | Mixed | acs.org |

| Compound 8i | 0.39 | - | mdpi.com |

| Donepezil (B133215) | - | Mixed | nih.gov |

Butyrylcholinesterase (BChE) Inhibition Kinetics and Mechanism

Analogues of this compound have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Kinetic studies have been performed to elucidate the mechanism by which these compounds exert their inhibitory effects.

For instance, a series of novel compounds, including those with a 1,3,4-oxadiazole (B1194373) moiety linked to the N-benzylpiperidine scaffold, have demonstrated inhibitory activity against human BChE (hBChE). acs.orgresearchgate.net Enzyme kinetic studies on some of the most potent compounds in these series have revealed a mixed-type inhibitory profile. acs.org This suggests that these analogues can bind to both the free enzyme and the enzyme-substrate complex, a characteristic of mixed inhibitors.

One study identified compound 8i , a novel N-benzylpiperidine derivative, as a potent inhibitor of both acetylcholinesterase (AChE) and BChE, with an IC50 value of 0.28 μM for equine BChE (eqBChE). mdpi.com Kinetic analysis of compound 8i indicated that it acts as a mixed inhibitor for both AChE and BChE. mdpi.com Similarly, pyridonepezil derivatives bearing the N-benzylpiperidine moiety have been synthesized and evaluated. nih.gov Within this series, compound 16 , ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate, was identified as a dual inhibitor of hAChE and hBChE, with an IC50 of 4.00 μM for hBChE. nih.gov

The inhibitory potential of these analogues is often assessed using the Ellman method, a colorimetric assay to measure cholinesterase activity. acs.orgmdpi.com The mixed-type inhibition suggests a complex interaction with the enzyme, not limited to simple competition with the substrate at the active site. acs.orgnih.gov

Peripheral Active Site (PAS) and Catalytic Anionic Site (CAS) Interactions

The dual binding capability of this compound analogues is a key feature of their interaction with BChE. These compounds have been shown to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.orgmdpi.com

Molecular docking studies have provided insights into these interactions. The N-benzylpiperidine moiety is often observed to interact with key amino acid residues in the CAS. For example, in studies with AChE, which shares structural similarities with BChE, the N-benzylpiperidine group of compound 8i was shown to interact with Trp86 in the CAS via π-π stacking interactions. mdpi.com It is proposed that a similar binding mode occurs with BChE.

The interaction with the PAS is often investigated using the propidium iodide (PI) displacement assay. acs.org PI is a fluorescent probe that binds with high affinity to the PAS of cholinesterases. A significant displacement of PI by a compound indicates its binding to the PAS. Several N-benzylpiperidine analogues have shown a significant ability to displace PI, confirming their interaction with the PAS of the enzyme. acs.orgresearchgate.net This dual-site binding is considered a desirable characteristic for potential Alzheimer's disease therapeutics, as it can lead to a more effective inhibition of the enzyme and may also interfere with the role of BChE in amyloid-β plaque maturation.

In silico molecular docking studies of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives have further supported their binding with both the CAS and PAS of human cholinesterases. acs.org Similarly, molecular modeling of compound 8i has shown that it can bind simultaneously to the CAS and PAS of both AChE and BChE. mdpi.com

Beta-secretase-1 (BACE-1) Enzymatic Inhibition

Beta-secretase-1 (BACE-1) is a primary therapeutic target in Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. frontiersin.org Several N-benzylpiperidine analogues, including those with a guanidine (B92328) or a similar functional group, have been designed and evaluated as BACE-1 inhibitors. researchgate.netresearchgate.net

The design of these inhibitors often incorporates a hydrogen bond donor group, such as the -NH group of a guanidine moiety, which is hypothesized to form hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) of BACE-1. researchgate.netrsc.org The N-benzylpiperidine and other aromatic parts of the molecules are designed to occupy the S1 and S3 substrate-binding cavities of the enzyme. researchgate.net

A series of multitarget-directed N-benzylpiperidine analogues were synthesized and showed moderate to excellent inhibitory activities against BACE-1. researchgate.netresearchgate.net For example, hybrids of N-benzylpiperidine and 1,3,4-oxadiazole exhibited balanced inhibitory profiles against human AChE, BChE, and BACE-1. researchgate.netresearchgate.net In one study, the most potent compounds, 25 , 26 , 40 , and 41 , demonstrated significant and balanced inhibition against both AChE and BACE-1. researchgate.net

Notopterol derivatives incorporating a 4-aminopiperidine (B84694) ring, a structure related to N-benzylpiperidine, have also been investigated for BACE-1 inhibition. acs.org Compound C11 from this series, which features an aminopiperidine moiety, showed the strongest BACE-1 inhibition with a rate of 62.3% at a concentration of 20 μM. acs.org

The inhibitory activity of these compounds against BACE-1 is typically evaluated using in vitro enzymatic assays, often employing a fluorescent substrate. acs.org

Histone Lysine (B10760008) Methyltransferase (HKMT) Inhibition

The N-benzylpiperidine scaffold has also been incorporated into molecules targeting epigenetic enzymes, specifically histone lysine methyltransferases (HKMTs).

G9a, also known as EHMT2, is a histone methyltransferase that primarily methylates lysine 9 of histone H3 (H3K9). rsc.org The diaminoquinazoline scaffold is a known chemotype for G9a inhibitors. rsc.orgrsc.org Structure-activity relationship (SAR) studies have been conducted on diaminoquinazoline analogues, where the N-benzylpiperidine moiety is often substituted at the C4 position of the quinazoline (B50416) ring. rsc.orgscispace.com

Interestingly, while some of these analogues are potent G9a inhibitors, certain substitutions can lead to a loss of G9a inhibitory activity. nih.govplos.org For example, chemical modifications on the G9a inhibitor BIX-01294, which contains a quinazoline core, have led to novel desmethoxyquinazolines that lose significant G9a inhibition but gain inhibitory activity against DNA methyltransferase 3A (DNMT3A). nih.govplos.org One such compound is N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine . nih.gov

In contrast, other diaminoquinazoline analogues bearing the N-benzylpiperidine moiety have shown potent G9a inhibition. rsc.orgscispace.com For example, analogue 88 , N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinolin-4-amine, displayed approximately a 5-fold increase in potency against G9a compared to the parent compound. rsc.org The SAR studies indicate that the substituent at the C2 position of the quinazoline ring plays a crucial role in determining the potency and selectivity of G9a inhibition. rsc.org

The diaminoquinazoline scaffold found in some N-benzylpiperidine analogues is known to be promiscuous, with modifications leading to inhibitors of other HKMTs besides G9a. rsc.orgscispace.com By altering the amino side chains of this scaffold, inhibitors targeting SETD8 and EZH2 have been developed. rsc.orgscispace.com

SETD8 is the sole methyltransferase responsible for the monomethylation of histone H4 lysine 20 (H4K20). osti.govnih.gov While extensive SAR studies have been conducted on quinazoline-based SETD8 inhibitors, the direct evaluation of this compound analogues against SETD8 is not extensively reported in the reviewed literature. The development of selective SETD8 inhibitors has often focused on modifying other parts of the quinazoline scaffold. osti.govnih.gov

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 at lysine 27 (H3K27). Most known EZH2 inhibitors feature a common pyridone motif, which is critical for their enzymatic inhibition. biorxiv.org While N-benzylpiperidine moieties have been incorporated into EZH2 inhibitors, the direct linkage to a guanidine group in this context is not a common feature in the prominent E-Z-H2 inhibitor scaffolds described. biorxiv.org

Leptin Expression Regulation in Adipocytes

This compound analogues have been synthesized and evaluated for their ability to regulate the expression of leptin in adipocytes. nih.govnih.gov Leptin is a hormone secreted by fat cells that plays a key role in energy balance and is also implicated in obesity-related conditions such as hepatic steatosis. nih.govnih.gov

In a study involving the screening of 28 novel (thio)urea and guanidine-based analogues, several compounds were found to decrease leptin expression in 3T3-L1 adipocytes at a concentration of 10 μM. nih.gov The most significant activity was observed with compound 7i , N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide, which reduced the leptin level by 89.0%. nih.gov This was more than double the effect of the positive control, metformin, which decreased leptin expression by 39.3%. nih.gov

The study highlights the potential of this class of compounds to modulate adipokine secretion, which could be beneficial in the context of metabolic disorders. nih.govnih.gov The regulation of leptin expression is a key finding, suggesting a role for these analogues in pathways controlling metabolism and fat storage. nih.govdntb.gov.ua

Data Tables

Table 1: BChE Inhibitory Activity of Selected N-Benzylpiperidine Analogues

| Compound | BChE Type | IC50 (μM) | Inhibition Type | Source(s) |

| 8i | eqBChE | 0.28 | Mixed | mdpi.com |

| 16 | hBChE | 4.00 | Not Specified | nih.gov |

Table 2: BACE-1 Inhibitory Activity of a Notopterol Derivative

| Compound | BACE-1 Inhibition (%) at 20 μM | Source(s) |

| C11 | 62.3 | acs.org |

Table 3: Regulation of Leptin Expression in 3T3-L1 Adipocytes

| Compound | Concentration (μM) | Inhibition of Leptin Expression (%) | Source(s) |

| 7i | 10 | 89.0 | nih.gov |

| Metformin | 10 | 39.3 | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

A significant area of investigation for this compound analogues has been their ability to inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. nih.govmdpi.commdpi.com Inhibition of MAO-A and MAO-B can lead to increased levels of monoamines in the brain, a strategy employed in the treatment of depression and neurodegenerative diseases like Parkinson's disease. mdpi.com

Derivatives of N-benzylpiperidine have demonstrated potent inhibitory activity against both MAO-A and MAO-B. For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing a preference for MAO-B inhibition over MAO-A. mdpi.com One compound, S5, emerged as a particularly potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies revealed that compound S5 acts as a competitive and reversible inhibitor of MAO-B. mdpi.com

Similarly, hybrids of donepezil and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine, which incorporate a 1-benzylpiperidin-4-yl moiety, have shown potent inhibition of both MAO isoforms. nih.gov One such compound exhibited IC₅₀ values of 5.2 ± 1.1 nM for MAO-A and 43 ± 8.0 nM for MAO-B, indicating a strong inhibitory effect. nih.gov The structure-activity relationship suggests that the 1-benzylpiperidin-4-yl substitution pattern is generally more potent than the 4-benzylpiperidin-1-yl arrangement. nih.gov

Furthermore, some polyfunctionalized pyridines incorporating an N-benzyl-substituted piperidine (B6355638) have been assessed for their MAO inhibitory capacity. nih.gov While many of these compounds were more potent as cholinesterase inhibitors, some demonstrated selective MAO-A inhibition. nih.gov

Table 1: MAO Inhibitory Activity of Selected this compound Analogues

| Compound | Target | IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | 19.04 | mdpi.com |

| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | mdpi.com | |

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | mdpi.com | |

| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | mdpi.com | |

| Donepezil-Indole Hybrid 35 | MAO-A | 0.0052 | 0.12 | nih.gov |

| Donepezil-Indole Hybrid 35 | MAO-B | 0.043 | nih.gov |

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of pro-inflammatory leukotrienes. nih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. nih.gov Certain N-benzylpiperidine hybrids have been evaluated for their potential to inhibit 5-LOX. researchgate.net

In a study of piperazine (B1678402) and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol, promising compounds were tested for their in vitro 5-LOX inhibitory activity. researchgate.net Two compounds, 1e and 3e, demonstrated notable inhibition with IC₅₀ values of 12.98 µM and 12.67 µM, respectively. researchgate.net These findings suggest that the N-benzylpiperidine scaffold can be incorporated into molecules with anti-inflammatory properties mediated through 5-LOX inhibition.

Table 2: 5-LOX Inhibitory Activity of N-benzylpiperidine Hybrids

| Compound | IC₅₀ (μM) | Reference |

| 1e | 12.98 | researchgate.net |

| 3e | 12.67 | researchgate.net |

Other Receptor and Enzyme Interactions (e.g., Histamine (B1213489) H3 Receptor, Serotonin (B10506) 5-HT1A Receptor, Dopamine D2/D3 Receptors)

Beyond MAO and 5-LOX, this compound analogues have been shown to interact with a range of other G-protein coupled receptors, highlighting their potential for polypharmacology.

Histamine H3 Receptor: The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. mdpi.com Antagonism of the H3R is being explored for cognitive enhancement. nih.gov Several N-benzylpiperidine derivatives have been designed as H3R antagonists. mdpi.comnih.gov For example, a series of 4-oxypiperidine ethers based on a 1-benzylpiperidin-4-yl core showed potent H3R antagonism, with some compounds exhibiting nanomolar affinity. nih.gov Additionally, novel guanidine derivatives have been synthesized as H3R antagonists, with some showing additional activity against breast cancer cells and cholinesterases. mdpi.com

Serotonin 5-HT1A Receptor: The 5-HT1A receptor is implicated in the regulation of mood, cognition, and memory. psychopharmacologyinstitute.com Both agonism and partial agonism at this receptor are therapeutic strategies for anxiety and depression. nih.gov Some N-benzylpiperidine derivatives have been found to interact with 5-HT1A receptors. For instance, the sigma-1 receptor ligand 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been shown to modulate serotonergic neurotransmission. nih.gov Furthermore, multitarget-directed ligands combining SERT inhibition with 5-HT1A receptor modulation have been developed from arylpiperazine derivatives, a structurally related class of compounds. mdpi.com

Dopamine D2/D3 Receptors: Dopamine D2 and D3 receptors are key targets in the treatment of psychosis and Parkinson's disease. nih.gov While some N-(1-benzylpiperidin-4-yl)arylacetamide analogues were found to have no significant binding affinity for D2/D3 receptors, other structurally related compounds have been designed to target these receptors. researchgate.net For instance, certain multitarget-directed ligands have been developed to combine histamine H3 receptor antagonism with an affinity for D2 and D3 receptors. semanticscholar.org One study on a dual-action drug, AG-0029, which combines D2 receptor agonism with H3 receptor antagonism, demonstrated dose-dependent occupancy of D2/D3 receptors in vivo. rug.nl

Table 3: Receptor and Enzyme Interactions of Selected this compound Analogues and Related Compounds

| Compound/Analogue Class | Target | Activity | Affinity (Kᵢ/IC₅₀/pA₂) | Reference |

| 4-Oxypiperidine Ethers | Histamine H₃R | Antagonist | pA₂ up to 8.47 | nih.gov |

| Guanidine Derivatives | Histamine H₃R | Antagonist | Nanomolar range | mdpi.com |

| 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-1 Receptor | Ligand | - | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Dopamine D₂/D₃R | No significant affinity | - | researchgate.net |

| AG-0029 | Dopamine D₂/D₃R | Agonist | ED₅₀ = 0.27 mg/kg for receptor occupancy | rug.nl |

Cellular and Subcellular Mechanisms of Action

The pharmacological effects of this compound analogues are underpinned by their actions at the cellular and subcellular levels. Research has focused on their neuroprotective capabilities, influence on neuronal development, and their role in modulating pathological protein aggregation.

Neuroprotective Effects Against Cellular Stress and Cytotoxicity (e.g., mitochondrial oxidative stress)

A growing body of evidence points to the neuroprotective properties of N-benzylpiperidine derivatives against various cellular insults. These compounds have shown the ability to shield neurons from oxidative stress and cytotoxicity, which are key pathological features of neurodegenerative diseases. csic.esmdpi.com

For example, an N-(1-benzylpiperidin-4-yl)acetamide derivative was found to significantly protect PC12 neurons from cell death induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. researchgate.net This protective effect was observed at low concentrations of the compound. Similarly, the sigma-1 receptor ligand LS-1-137, a novel N-(benzylpiperidin)phenylacetamide, protected HT-22 neuronal cells from glutamate-induced cell death. researchgate.net Activation of sigma-1 receptors is known to promote neuronal survival through various mechanisms, including the enhancement of mitochondrial function and reduction of oxidative stress. acs.org

The neuroprotective effects of these compounds are often linked to their ability to mitigate mitochondrial dysfunction. mdpi.com Mitochondria are central to cellular energy production and are also a primary source of reactive oxygen species (ROS). mdpi.com By preserving mitochondrial health, N-benzylpiperidine analogues can help maintain cellular homeostasis and prevent the downstream consequences of oxidative damage. mdpi.com

Modulation of Neurogenesis and Neural Stem Cell Differentiation

Neurogenesis, the process of generating new neurons, persists in specific regions of the adult brain and is crucial for learning and memory. nih.govfrontiersin.org The modulation of neurogenesis and the differentiation of neural stem cells (NSCs) represent a promising therapeutic avenue for brain repair. mdpi.commdpi.com

Some research suggests that N-benzylpiperidine derivatives may influence these processes. For instance, certain N-benzylpiperidine amines are being explored for their potential to combine neuroprotective effects with the modulation of neurogenesis. csic.es While this area of research is still emerging for this specific class of compounds, the ability to both protect existing neurons and promote the formation of new ones would be highly beneficial in the context of neurodegenerative disorders.

Influence on Amyloid-Beta (Aβ) Aggregation Pathways

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a hallmark of Alzheimer's disease. acs.org Therefore, inhibiting the aggregation of Aβ is a primary therapeutic strategy. Several studies have shown that this compound analogues can interfere with Aβ aggregation pathways. acs.orgresearchgate.net

Molecular hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have been designed and shown to effectively inhibit Aβ aggregation. researchgate.net In thioflavin T-based assays, which measure the formation of amyloid fibrils, these compounds demonstrated a significant reduction in both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation. researchgate.net The ability of these compounds to displace propidium iodide from the peripheral anionic site (PAS) of AChE is also relevant, as the PAS is implicated in the promotion of Aβ aggregation. acs.orgresearchgate.net

These findings indicate that N-benzylpiperidine derivatives can exert their neuroprotective effects not only by shielding neurons from stress but also by directly targeting the pathological aggregation of Aβ. acs.orgresearchgate.net

Regulation of Adipokine Expression and Lipid Metabolism in Cell Lines (e.g., 3T3-L1 adipocytes)

Research has shown that analogues of this compound can modulate the expression of adipokines and influence lipid metabolism in adipocyte cell lines. Adipokines are signaling proteins secreted by adipose tissue that play a crucial role in regulating energy balance and metabolism. frontiersin.org

In a study involving 28 novel (thio)urea and guanidine-based analogues, one compound, N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7i), was identified as a potent regulator of leptin expression in 3T3-L1 adipocytes. nih.govnih.gov Leptin is a key hormone in the progression of obesity and related conditions like hepatic steatosis. nih.govnih.gov Compound 7i was found to significantly inhibit leptin expression in these cells. nih.gov Specifically, at a concentration of 10 μM, compound 7i reduced the leptin level by 89.0%, a more significant reduction than the 39.3% decrease observed with the control drug, metformin. nih.gov

The regulation of lipid metabolism is a critical aspect of managing obesity-related disorders. frontiersin.org Natural compounds and their derivatives are being explored for their potential to modulate lipolysis, the process of breaking down stored triglycerides. frontiersin.org For instance, flavonoids like Epigallocatechin-3-gallate (EGCG) have been shown to stimulate lipolysis by activating hormone-sensitive lipase (B570770) (HSL). frontiersin.org While direct studies on this compound's effect on HSL are not detailed, the broader class of compounds influencing adipokine expression often also impacts lipid metabolic pathways. frontiersin.org

The table below summarizes the effect of a notable this compound analogue on leptin expression in 3T3-L1 adipocytes.

| Compound | Concentration | Effect on Leptin Expression in 3T3-L1 Adipocytes | Reference |

|---|---|---|---|

| N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7i) | 10 μM | Reduced leptin level by 89.0% | nih.gov |

| Metformin (Positive Control) | 10 μM | Reduced leptin level by 39.3% | nih.gov |

Bacterial Cell Membrane Interactions and Protein Secretion Dysfunction (for guanidinium (B1211019) antibiotics)

The guanidinium group is a key structural feature in several antibiotic candidates due to its positive charge at physiological pH, which facilitates interactions with bacterial cell membranes. nih.govresearchgate.net This interaction can lead to increased cellular uptake of the compound, a crucial step for antibacterial activity, particularly against Gram-negative bacteria. nih.govd-nb.info

Guanidinium compounds can disrupt the bacterial cell membrane, leading to depolarization and, ultimately, cell death. d-nb.infomdpi.com One proposed mechanism involves the targeting of essential proteins like signal peptidase IB (SpsB). nih.govd-nb.info The activation of SpsB can lead to dysregulated protein secretion, causing an accumulation of cytoplasmic proteins and the upregulation of autolysins, which are enzymes that break down the cell wall. d-nb.infoacs.org

A study investigating a guanidinium-containing compound, L15, demonstrated its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. d-nb.info The guanidinium group was found to be essential for its antibacterial effect. nih.govd-nb.info The study suggested that L15 targets the bacterial cell membrane either directly or indirectly through the activation of SpsB, leading to dysfunctional protein secretion. d-nb.info

The table below highlights the antibacterial activity of a guanidinium compound.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| L15 | MRSA | 1.5 µM | d-nb.info |

| Escherichia coli | 12.5 µM |

Modulation of Neurotransmitter Systems (e.g., Serotonergic Firing Activity in Dorsal Raphe Nucleus neurons)

Analogues of this compound have been shown to modulate the activity of neurotransmitter systems, particularly the serotonergic system. nih.gov The dorsal raphe nucleus (DRN) is a key brain region for serotonin (5-HT) neurons, which are implicated in mood regulation. nih.govnih.gov

A study using in vivo extracellular recordings in rats found that the sigma-1 ligand 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) significantly increased the firing rate of 5-HT neurons in the DRN. nih.gov This effect was observed after both short-term (2 days) and long-term (21 days) treatment. nih.gov The increased firing rate suggests a potential antidepressant-like effect, as many antidepressant medications work by enhancing serotonergic neurotransmission. nih.gov

The effect of 4-IBP on serotonergic firing was confirmed to be mediated by sigma-1 receptors, as co-administration with a selective sigma-1 antagonist, NE-100, prevented the increase in firing rate. nih.gov In contrast, other sigma-1 ligands like JO-1784 and PRE-084 did not show a similar effect on 5-HT neuron firing. nih.gov

The table below summarizes the effects of a this compound analogue on the firing activity of dorsal raphe nucleus serotonergic neurons.

| Compound | Treatment Duration | Effect on 5-HT Firing Activity in DRN | Reference |

|---|---|---|---|

| 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | 2 days | Markedly increased firing rate | nih.gov |

| 21 days | Maintained increased firing rate | ||

| 4-IBP + NE-100 (sigma-1 antagonist) | 2 days | Prevented the increase in firing rate | nih.gov |

| JO-1784 | 2 days and 21 days | No effect | nih.gov |

| PRE-084 | 2 days | No effect | nih.gov |

In Vivo Efficacy and Pharmacological Proof-of-Concept Studies

Therapeutic Potential in Alzheimer's Disease Models (e.g., Y-maze, Morris water maze for cognitive improvement)

Analogues of this compound have demonstrated potential for treating Alzheimer's disease (AD) in preclinical models. acs.orgresearchgate.net These compounds are often designed as multifunctional agents, targeting key enzymes and pathways implicated in AD pathology, such as acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1). researchgate.net

In vivo studies using rodent models of AD have shown that these analogues can improve cognitive function. acs.orgresearchgate.net Behavioral tests like the Y-maze and the Morris water maze are commonly used to assess learning and memory. acs.orgnih.gov For instance, N-benzylpiperidine analogues have been shown to ameliorate cognitive impairment induced by scopolamine (B1681570) or amyloid-beta (Aβ) in these tests. researchgate.netresearchgate.net One study found that compound 41, an N-benzylpiperidine analogue, improved cognitive deficits in a Morris water maze experiment in an Aβ-induced AD model. researchgate.net Another study reported that compound 6g, a multitargeted hybrid of N-benzylpiperidine, also showed significant improvement in cognitive function in both Y-maze and Morris water maze tests. researchgate.net

The table below presents findings from in vivo studies on the cognitive-enhancing effects of N-benzylpiperidine analogues in Alzheimer's disease models.

| Compound | AD Model | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 41 (N-benzylpiperidine analogue) | Aβ₁₋₄₂-induced | Morris water maze | Improvement in cognitive impairment | researchgate.net |

| Compound 6g (N-benzylpiperidine hybrid) | Scopolamine-induced | Y-maze | Ameliorated cognitive dysfunction | researchgate.net |

| Aβ-induced | Morris water maze | Noteworthy improvement in cognitive dysfunction |

Analgesic and Anti-Allodynic Activities in Pain Models (e.g., capsaicin-induced allodynia, PGE2-induced mechanical hyperalgesia)

Analogues of this compound have shown promise as analgesic and anti-allodynic agents in various preclinical pain models. unict.it Many of these compounds exert their effects through the sigma-1 receptor, a protein that modulates nociceptive signaling. acs.org

For example, the N-benzylpiperidine derivative, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), has been shown to have sigma-1 receptor affinity and produce dose-dependent anti-hyperalgesic and anti-allodynic effects in a rat model of neuropathic pain. unict.it Another study identified two piperidine-based compounds, 12a (AD353) and 12c (AD408), that were highly potent in models of capsaicin-induced allodynia and prostaglandin (B15479496) E2 (PGE2)-induced mechanical hyperalgesia. unict.it The analgesic effects of these compounds were found to be mediated by sigma-1 receptor antagonism. unict.it

The table below summarizes the analgesic and anti-allodynic activities of this compound analogues in pain models.

| Compound | Pain Model | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | Neuropathic pain (rat) | Dose-dependent anti-hyperalgesic and anti-allodynic effects | Sigma-1 receptor affinity | unict.it |

| 12a (AD353) and 12c (AD408) | Capsaicin-induced allodynia (mouse) | High potency | Sigma-1 receptor antagonism | unict.it |

| PGE2-induced mechanical hyperalgesia (mouse) |

Impact on Metabolic Disorders (e.g., hepatic steatosis, body and liver weight reduction in diet-induced obesity models)

Analogues of this compound have demonstrated therapeutic potential in metabolic disorders, particularly those related to obesity and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov These compounds have been shown to reduce body and liver weight and improve metabolic parameters in diet-induced obesity (DIO) models. nih.govnih.gov

The compound N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7i) was evaluated in a DIO mouse model. nih.gov Treatment with this compound led to a significant reduction in both body weight (13.5% decrease) and liver weight (18.4% decrease) compared to the untreated high-fat diet group. nih.govnih.gov Furthermore, it improved serum levels of triglycerides, total cholesterol, leptin, and adiponectin. nih.govnih.gov Histological analysis confirmed that the compound ameliorated fat deposition in the liver. nih.gov

Another study on benzylguanidines showed that these compounds could significantly reduce weight in various mouse models of obesity, including DIO mice. nih.gov The lead compound, 1-(4-chlorobenzyl)guanidine hemisulfate, produced a notable weight difference compared to controls. nih.gov

The table below details the effects of this compound analogues on metabolic parameters in diet-induced obesity models.

| Compound | Obesity Model | Effect on Body Weight | Effect on Liver Weight | Other Metabolic Effects | Reference |

|---|---|---|---|---|---|

| N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7i) | Diet-induced obesity (mouse) | Reduced by 13.5% | Reduced by 18.4% | Improved serum triglyceride, total cholesterol, leptin, and adiponectin levels; ameliorated hepatic fat deposition. | nih.govnih.gov |

| 1-(4-chlorobenzyl)guanidine hemisulfate | Diet-induced obesity (mouse) | Average daily weight difference of -7.3% from controls | Not specified | Weight-reducing properties | nih.gov |

Evaluation of Antimicrobial Spectrum and Potency (e.g., against MRSA, Escherichia coli)

The rising threat of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Guanidine-containing compounds have emerged as a promising class due to their potential to combat resistant strains. nih.gov The guanidinium group, being protonated at physiological pH, can interact with negatively charged bacterial cell membranes, leading to membrane disruption and bactericidal effects.

A series of benzyl guanidine derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Gram-negative Escherichia coli. mdpi.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for these compounds.

Several analogues demonstrated significant potency. For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited strong activity with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.comnih.gov Another compound, L15, showed high activity against MRSA with an MIC of 1.5 µM and against E. coli with an MIC of 12.5 µM. d-nb.info Structure-activity relationship (SAR) studies have highlighted that the guanidinium group is crucial for the antibacterial activity of these compounds. d-nb.info

In a study involving various benzyl guanidine derivatives, it was observed that a significant number of the synthesized compounds were more potent against S. aureus than E. coli. mdpi.com However, some derivatives did show potent activity against E. coli. For example, one derivative displayed an MIC of 4 µg/mL against this Gram-negative bacterium. mdpi.com Furthermore, certain aminoguanidine (B1677879) hydrazone derivatives also showed promising broad-spectrum activity, with some compounds displaying MICs of 4 µg/mL against both S. aureus and E. coli. mdpi.comnih.gov

The data from these studies indicate that this compound analogues represent a valuable scaffold for the development of new antibiotics to tackle drug-resistant infections.

Table 1: In Vitro Antimicrobial Activity of Selected this compound Analogues

| Compound | Organism | MIC |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 µg/mL. mdpi.comnih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 µg/mL. mdpi.comnih.gov |

| L15 | MRSA | 1.5 µM. d-nb.info |

| L15 | E. coli | 12.5 µM. d-nb.info |

| Aminoguanidine hydrazone derivative | S. aureus | 4 µg/mL. mdpi.comnih.gov |

| Aminoguanidine hydrazone derivative | E. coli | 4 µg/mL. mdpi.comnih.gov |

Assessment of Antimalarial Activity in Parasite Models

Malaria remains a significant global health issue, and the emergence of drug-resistant Plasmodium falciparum strains underscores the urgent need for new antimalarial drugs. Compounds containing a piperidine ring have shown good selectivity and activity against P. falciparum. nih.gov

Research into this compound analogues has revealed their potential as antimalarial agents. In a study, a series of 1,4-disubstituted piperidine derivatives were synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

Several compounds demonstrated potent antimalarial activity in the nanomolar range. nih.gov For instance, compound 13b exhibited an IC₅₀ of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Another compound, 12a , showed strong activity against the W2 strain with an IC₅₀ of 11.06 nM. nih.gov The selectivity index (SI), which is a ratio of the cytotoxic concentration to the effective concentration, was also determined. Compound 13b showed a favorable selectivity index, indicating a lower potential for host cell toxicity. nih.gov

These findings suggest that the N-(1-benzylpiperidin-4-yl) scaffold is a promising starting point for the development of novel antimalarial drugs that are effective against both drug-sensitive and drug-resistant malaria parasites.

Table 2: In Vitro Antimalarial Activity of Selected N-(1-benzylpiperidin-4-yl) Analogues against P. falciparum

| Compound | Strain | IC₅₀ (nM) |

| 12a | W2 | 11.06. nih.gov |

| 13b | 3D7 | 4.19. nih.gov |

| 13b | W2 | 13.30. nih.gov |

| 12d | 3D7 | 13.64. nih.gov |

| 14d | 3D7 | 14.85. nih.gov |

| 6b | 3D7 | 17.42. nih.gov |

Neurodegenerative Disease Models (General)

The N-benzylpiperidine moiety is a key pharmacophore found in donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. mdpi.com This has spurred interest in developing this compound analogues as potential therapeutic agents for neurodegenerative disorders.